JAK1 Inhibitory Potential Inferred from In-Class Pyrazine-Azetidine Carboxamides
While direct experimental data for CAS 1396886-13-7 against JAK enzymes is absent, the compound's core scaffold is disclosed as a JAK inhibitor chemotype [1]. The closest structurally characterized analog, a 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, displays c-Met kinase inhibition (IC50 48 nM) and antiproliferative activity in cancer cell lines . The target compound differentiates itself from this analog through its 4-fluorophenoxyethyl substituent, whose distinct electronic and steric profile is predicted to shift kinase selectivity and cellular potency away from c-Met and towards the JAK family, though quantitative confirmation is required.
| Evidence Dimension | Kinase inhibition profile |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 1-(pyrazine-2-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide (c-Met IC50 = 48 nM) |
| Quantified Difference | Not calculable without experimental data |
| Conditions | Biochemical kinase assay (c-Met); comparator data only |
Why This Matters
Knowing the scaffold's demonstrated kinase inhibition provides a rationale for procuring this compound for JAK-focused screens over other scaffolds, but head-to-head kinase profiling against specific JAK isoforms is essential to validate this inferred advantage.
- [1] Yao, W., Burns, D. M., & Zhuo, J. (2013). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. U.S. Patent Application No. US20130018034 A1. View Source
